molecular formula C17H18BrN3O2 B2728059 5-bromo-2-methyl-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide CAS No. 2097914-29-7

5-bromo-2-methyl-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide

Cat. No.: B2728059
CAS No.: 2097914-29-7
M. Wt: 376.254
InChI Key: BHTQOCVSBQMVRD-UHFFFAOYSA-N
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Description

5-bromo-2-methyl-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a bromine atom and a methyl group at the 5- and 2-positions, respectively. The compound is further functionalized with a cyclopenta[c]pyridazin-3-one moiety linked via an ethylamino spacer.

Properties

IUPAC Name

5-bromo-2-methyl-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c1-11-5-6-13(18)10-14(11)17(23)19-7-8-21-16(22)9-12-3-2-4-15(12)20-21/h5-6,9-10H,2-4,7-8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTQOCVSBQMVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)NCCN2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide typically involves multiple steps. One common approach is to start with the bromination of 2-methylbenzoic acid to obtain 5-bromo-2-methylbenzoic acid. This intermediate is then reacted with 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethylamine under appropriate conditions to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methyl-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

5-bromo-2-methyl-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate their function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

a) 2-(Benzyloxy)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide (BK74330)

  • Key Differences :
    • The benzamide group in the target compound is replaced with an acetamide moiety.
    • A benzyloxy group is introduced at the 2-position instead of bromine and methyl substituents.
  • The absence of a methyl group could reduce steric hindrance, affecting binding to target proteins .

b) 4-(1-Benzyl-2-methyl-9-oxo-1H-benzo[f]indol-4(9H)-ylideneamino)-N-[2-(diethylamino)ethyl]benzamide (Compound 16)

  • Key Differences: Features a benzo[f]indole scaffold instead of cyclopenta[c]pyridazinone. Incorporates a diethylaminoethyl side chain rather than an ethylamino linker.
  • Implications: The indole core may engage in π-π stacking interactions distinct from pyridazine-based systems. The diethylamino group could confer basicity, influencing solubility and pharmacokinetics .

c) 4-(4-Bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS 361195-60-0)

  • Key Differences: Utilizes a hexahydroquinoline backbone instead of cyclopenta[c]pyridazinone. A bromophenyl group replaces the bromobenzamide moiety.

Biological Activity

5-Bromo-2-methyl-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Cyclopenta[c]pyridazinyl Intermediate : This involves cyclization of suitable precursors under acidic or basic conditions.
  • Amidation Reaction : The cyclopenta[c]pyridazinyl intermediate is coupled with a benzoyl chloride derivative to form the final product.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as various fungal species. In a comparative study:

  • Antibacterial Activity : The compound exhibited superior antibacterial potency compared to ampicillin against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. It was found to be more effective than reference drugs in inhibiting these resistant strains .
  • Antifungal Activity : It showed a higher degree of antifungal activity than standard antifungal agents like bifonazole and ketoconazole, with efficacy ranging from 6 to 52 times greater than these references .

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : The compound is predicted to inhibit specific enzymes such as enoyl-acyl carrier protein reductase and (R)-pantolactone dehydrogenase. These enzymes are crucial for bacterial cell wall synthesis and metabolism .
  • Kinase Inhibition : In silico assessments suggested that the compound might inhibit various kinases involved in cellular signaling pathways. This inhibition could contribute to its antibacterial effects by disrupting essential cellular processes in bacteria .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundAntibacterial ActivityAntifungal ActivityNotable Features
5-Bromo CompoundHighHighEffective against MRSA
Trifluoromethyl AnalogModerateModerateSimilar structure but lower potency
Chlorobenzamide VariantLowLowLacks key functional groups

Case Studies

  • Antimicrobial Screening : A study involving a series of synthesized benzamide derivatives demonstrated that compounds structurally similar to this compound displayed varying degrees of antimicrobial activity. Among them, this compound consistently outperformed others in both antibacterial and antifungal tests .
  • Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities between the compound and target enzymes involved in bacterial metabolism. This suggests a potential pathway for drug development targeting resistant bacterial strains.

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